molecular formula C10H7F2N3O2 B1455482 5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1275366-39-6

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1455482
M. Wt: 239.18 g/mol
InChI Key: GNQUJNVVPIWUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (DFMPCA) is an organic compound that is synthesized from a reaction between difluoromethyl bromide and pyridine. It is a versatile compound that has a wide range of applications in scientific research, including drug development, and biochemistry.

Scientific Research Applications

Synthesis and Catalysis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for the synthesis of pyrazoline and pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds serve as key precursors for developing various biologically active compounds, showcasing the importance of innovative synthetic methodologies in drug discovery and development (Parmar, Vala, & Patel, 2023).

Pharmacological Applications

Pyrazoline derivatives, including structures similar to "5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid," have been extensively studied for their potential pharmacological properties. These compounds exhibit a wide range of biological activities, making them significant in the search for new therapeutic agents. For instance, pyrazolines have shown promise in anticancer, antimicrobial, anti-inflammatory, and CNS (Central Nervous System) activities. The heterocyclic pyrazole core, due to its versatility and bioactivity, is a focus of medicinal chemistry research, highlighting the potential of such compounds in drug development (Bhattacharya et al., 2022).

Environmental and Chemical Properties

Research on polyfluoroalkyl chemicals, which may include fluorinated derivatives similar to the structure of interest, focuses on their environmental fate, degradation, and potential for bioaccumulation. Studies aim to understand the environmental impact of these chemicals and their precursors, providing insight into their stability, persistence, and interaction with biological systems (Liu & Avendaño, 2013).

properties

IUPAC Name

5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)5-14-15(8)6-1-3-13-4-2-6/h1-5,9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQUJNVVPIWUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
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5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(difluoromethyl)-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

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